molecular formula C16H16N4O3 B12557358 7-Ethoxy-1,3-dimethyl-6-phenylpteridine-2,4(1H,3H)-dione CAS No. 189888-18-4

7-Ethoxy-1,3-dimethyl-6-phenylpteridine-2,4(1H,3H)-dione

Katalognummer: B12557358
CAS-Nummer: 189888-18-4
Molekulargewicht: 312.32 g/mol
InChI-Schlüssel: KGVJPUOCHHCSHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Ethoxy-1,3-dimethyl-6-phenylpteridine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pteridine family. Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethoxy-1,3-dimethyl-6-phenylpteridine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrimidine Ring: Starting with appropriate precursors, the pyrimidine ring can be synthesized through condensation reactions.

    Formation of the Pyrazine Ring: The pyrazine ring can be formed by cyclization reactions involving the pyrimidine intermediate.

    Introduction of Substituents: The ethoxy, methyl, and phenyl groups can be introduced through substitution reactions using suitable reagents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification Techniques: Employing techniques such as crystallization, distillation, and chromatography for purification.

Analyse Chemischer Reaktionen

Types of Reactions

7-Ethoxy-1,3-dimethyl-6-phenylpteridine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction to lower oxidation states using reducing agents.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution may introduce new functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 7-Ethoxy-1,3-dimethyl-6-phenylpteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pteridine: The parent compound with a similar core structure.

    Methotrexate: A pteridine derivative used as a chemotherapy agent.

    Folic Acid: A naturally occurring pteridine derivative essential for various biological processes.

Uniqueness

7-Ethoxy-1,3-dimethyl-6-phenylpteridine-2,4(1H,3H)-dione is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other pteridine derivatives.

Eigenschaften

CAS-Nummer

189888-18-4

Molekularformel

C16H16N4O3

Molekulargewicht

312.32 g/mol

IUPAC-Name

7-ethoxy-1,3-dimethyl-6-phenylpteridine-2,4-dione

InChI

InChI=1S/C16H16N4O3/c1-4-23-14-11(10-8-6-5-7-9-10)17-12-13(18-14)19(2)16(22)20(3)15(12)21/h5-9H,4H2,1-3H3

InChI-Schlüssel

KGVJPUOCHHCSHY-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=NC2=C(C(=O)N(C(=O)N2C)C)N=C1C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.